molecular formula C5H8ClN3 B3086626 6,7-Dihydro-5h-pyrrolo[2,1-c][1,2,4]triazole hydrochloride CAS No. 116056-06-5

6,7-Dihydro-5h-pyrrolo[2,1-c][1,2,4]triazole hydrochloride

Cat. No.: B3086626
CAS No.: 116056-06-5
M. Wt: 145.59
InChI Key: MBSCINMKMVGDAF-UHFFFAOYSA-N
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Description

6,7-Dihydro-5h-pyrrolo[2,1-c][1,2,4]triazole hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique triazole ring structure fused with a pyrrole ring, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-5h-pyrrolo[2,1-c][1,2,4]triazole hydrochloride typically involves a multi-step process. One common method includes the following steps :

    Etherification: The initial step involves the etherification of a suitable precursor.

    Cyclization: The hydrazone intermediate undergoes cyclization to form the triazole ring.

    Reduction: The final step involves the reduction of the intermediate to yield the desired compound.

The overall yield of this synthetic route is approximately 39%, and the final product is characterized using techniques such as 1H NMR and ESI-MS/MS .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5h-pyrrolo[2,1-c][1,2,4]triazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The triazole ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can introduce various functional groups into the triazole ring.

Scientific Research Applications

6,7-Dihydro-5h-pyrrolo[2,1-c][1,2,4]triazole hydrochloride has a wide range of scientific research applications, including :

    Medicinal Chemistry: The compound is studied for its potential as a necroptosis inhibitor, which could be useful in treating inflammatory diseases, neurodegenerative diseases, and cancers.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Catalysis: The compound can act as a catalyst in various organic reactions, such as cyclizations and condensations.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6,7-Dihydro-5h-pyrrolo[2,1-c][1,2,4]triazole hydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its specific structure and the resulting biological activity.

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3.ClH/c1-2-5-7-6-4-8(5)3-1;/h4H,1-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBSCINMKMVGDAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=CN2C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dihydro-5h-pyrrolo[2,1-c][1,2,4]triazole hydrochloride
Reactant of Route 2
6,7-Dihydro-5h-pyrrolo[2,1-c][1,2,4]triazole hydrochloride
Reactant of Route 3
6,7-Dihydro-5h-pyrrolo[2,1-c][1,2,4]triazole hydrochloride
Reactant of Route 4
6,7-Dihydro-5h-pyrrolo[2,1-c][1,2,4]triazole hydrochloride
Reactant of Route 5
6,7-Dihydro-5h-pyrrolo[2,1-c][1,2,4]triazole hydrochloride
Reactant of Route 6
6,7-Dihydro-5h-pyrrolo[2,1-c][1,2,4]triazole hydrochloride

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